molecular formula C17H14ClFN2O B12487947 N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide

N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide

Cat. No.: B12487947
M. Wt: 316.8 g/mol
InChI Key: RCDJJHGEOMYWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylethylamine and 5-fluoroindole-2-carboxylic acid.

    Reaction Conditions: The reaction conditions often involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between the amine and carboxylic acid groups.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C17H14ClFN2O

Molecular Weight

316.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide

InChI

InChI=1S/C17H14ClFN2O/c18-13-3-1-11(2-4-13)7-8-20-17(22)16-10-12-9-14(19)5-6-15(12)21-16/h1-6,9-10,21H,7-8H2,(H,20,22)

InChI Key

RCDJJHGEOMYWPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC3=C(N2)C=CC(=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.